molecular formula C12H20O5 B1347300 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole CAS No. 4613-62-1

5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

Cat. No.: B1347300
CAS No.: 4613-62-1
M. Wt: 244.28 g/mol
InChI Key: AKKRBVFGAWFTRW-UHFFFAOYSA-N
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Description

This compound (CAS: 2595-05-3) is a carbohydrate-derived bicyclic ketal with the molecular formula C₁₂H₂₀O₆ and a molecular weight of 260.28 g/mol . It features a fused furo[2,3-d][1,3]dioxole core and a 2,2-dimethyl-1,3-dioxolane substituent. The stereochemistry is defined as (3aR,5S,6R,6aR) in its pure form (97% purity), making it a chiral building block for pharmaceuticals and materials science . It is typically synthesized via multi-step protection/deprotection strategies, such as the reaction of α-D-glucofuranose derivatives with NaH and DMF under inert conditions .

Properties

IUPAC Name

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5/c1-11(2)13-6-9(16-11)7-5-8-10(14-7)17-12(3,4)15-8/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKRBVFGAWFTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2CC3C(O2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4613-62-1
Record name NSC59397
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H22O6S
  • Molecular Weight : 302.38 g/mol
  • Melting Point : 50-51°C
  • Boiling Point : 367.7 ± 27.0 °C (predicted)
  • Density : 1.159 ± 0.06 g/cm³ (predicted)
  • Solubility : Soluble in dichloromethane and ethyl acetate

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological systems. The following sections detail its pharmacological effects and mechanisms.

Pharmacological Effects

  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular models.
  • Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Some studies have highlighted its potential to protect neuronal cells from damage in models of neurodegenerative diseases.
  • Antimicrobial Activity : The compound has shown activity against various bacterial strains in vitro, suggesting potential applications in antimicrobial therapy.

The mechanisms underlying the biological activity of this compound involve:

  • Receptor Modulation : It may interact with specific receptors in the central nervous system to exert neuroprotective effects.
  • Enzyme Inhibition : The compound could inhibit enzymes involved in oxidative stress and inflammation.

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capacity of various compounds, this compound was found to significantly reduce reactive oxygen species (ROS) levels in cultured neuronal cells when compared to controls.

Case Study 2: Neuroprotection in Animal Models

In a rat model of induced neurodegeneration, administration of this compound resulted in a marked reduction in neuronal loss and improvement in behavioral outcomes compared to untreated animals. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in ROS levels
Anti-inflammatoryModulation of cytokine production
NeuroprotectiveReduced neuronal loss
AntimicrobialActivity against bacterial strains

Comparison with Similar Compounds

Diacetoneglucose (CAS: 582-52-5)

Diacetoneglucose shares the same molecular formula (C₁₂H₂₀O₆ ) but differs in stereochemistry and substituent arrangement. It is a 1,2,4,6-tetra-O-isopropylidene-D-glucose derivative with IUPAC name (3aR,5S,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol . Key differences include:

  • Solubility : Diacetoneglucose is more lipophilic due to additional isopropylidene groups, enhancing its compatibility with organic solvents.
  • Applications : Widely used in glycosylation reactions, whereas the target compound is tailored for radical scavenging when functionalized with carbamate groups .

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

This analog (CAS: 2595-05-3) has identical stereochemistry but lacks the fused dioxolane ring. It serves as a precursor in the synthesis of the target compound and exhibits higher reactivity in nucleophilic substitutions due to its free hydroxyl group .

Comparison with Functionalized Derivatives

Azidoacetate Derivative

The azidoacetate derivative (3aR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 2-azidoacetate () introduces an azide group, enabling click chemistry applications.

  • Reactivity : The azide group facilitates Cu-catalyzed cycloadditions, absent in the parent compound.
  • Yield : Synthesized in 89–93% yield under solvent-free conditions, comparable to the parent compound’s synthesis efficiency .

Carbamate-Modified Derivatives

The carbamate derivative DFSC () incorporates a triethoxysilyl group, enabling covalent bonding to magnetic nanoparticles.

  • Applications : DFSC is used in radical scavenging, whereas the parent compound lacks this functionality .
  • Synthesis : Achieved via a 6-hour reaction in dry 1,4-dioxane at 70°C, with purification by vacuum distillation .

Isoquinolinone and Sulfonyl Derivatives

Complex derivatives like 2-benzyl-6-(target compound)isoquinolin-1(2H)-one () and sulfonyl-containing analogs () exhibit:

  • Diastereoselectivity: dr > 99:1 in isoquinolinone synthesis, surpassing the moderate dr (8:1) of sulfonyl derivatives .
  • Pharmaceutical Relevance : These derivatives are intermediates in kinase inhibitors, unlike the parent compound .

Data Tables

Table 2. Stereochemical and Stability Comparison

Compound Stereochemistry Stability Notes
Parent Compound (3aR,5S,6R,6aR) Stable under inert atmosphere
Sulfonyl Derivative (3aR,5S,6S,6aR) Sensitive to acidic hydrolysis
Diacetoneglucose (3aR,5S,6S,6aR) Hygroscopic; requires dry storage

Research Findings and Trends

  • Synthetic Efficiency : High yields (>90%) are achievable for both the parent compound and its esters under optimized, solvent-free conditions .
  • Functionalization Flexibility: The hydroxyl group at C6 is a key site for modifications, enabling diverse applications from nanomaterials to bioactive molecules .
  • Stereochemical Control: Derivatives like the isoquinolinone exhibit near-perfect diastereoselectivity, highlighting advancements in catalytic methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
Reactant of Route 2
5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

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